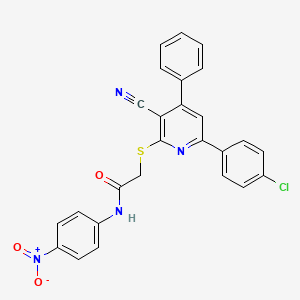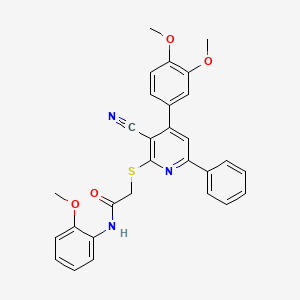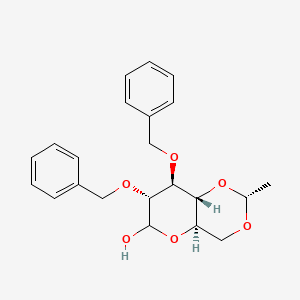![molecular formula C15H21NO B11770201 (4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B11770201.png)
(4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure with a pyrano[3,2-c]pyridine core, which is a fused bicyclic system containing both oxygen and nitrogen atoms. The presence of a benzyl group adds to its structural complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyridine derivative with a benzyl halide in the presence of a base can lead to the formation of the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The process may also involve purification steps such as crystallization or chromatography to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
(4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol. Substitution reactions can lead to various substituted derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
(4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Pyridazine and pyridazinone derivatives: These compounds also contain nitrogen atoms in their ring structures and have diverse pharmacological properties.
Uniqueness
(4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine is unique due to its specific structural features, including the fused pyrano[3,2-c]pyridine core and the presence of a benzyl group.
Propriétés
Formule moléculaire |
C15H21NO |
|---|---|
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
(4aR,8aS)-6-benzyl-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine |
InChI |
InChI=1S/C15H21NO/c1-2-5-13(6-3-1)11-16-9-8-15-14(12-16)7-4-10-17-15/h1-3,5-6,14-15H,4,7-12H2/t14-,15+/m1/s1 |
Clé InChI |
KBNSNNVRGZSELJ-CABCVRRESA-N |
SMILES isomérique |
C1C[C@@H]2CN(CC[C@@H]2OC1)CC3=CC=CC=C3 |
SMILES canonique |
C1CC2CN(CCC2OC1)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


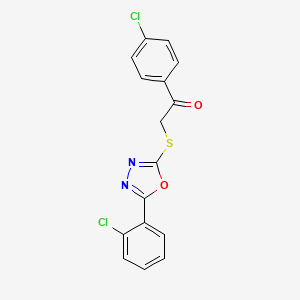
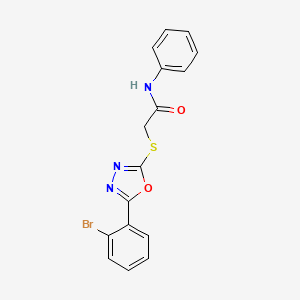
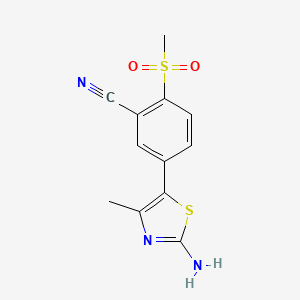
![5-Chloro-8-methyl-7-(3-methylbut-2-en-1-yl)-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulene-1(2H)-thione](/img/structure/B11770148.png)
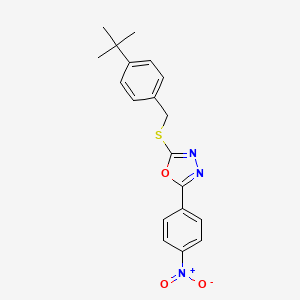
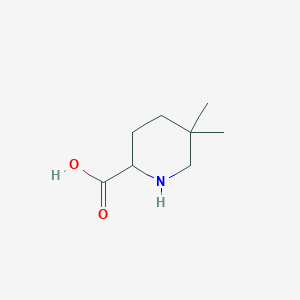
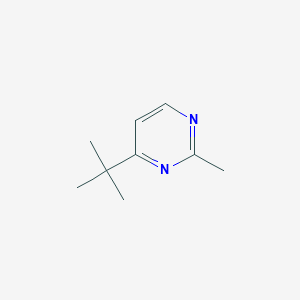

![3,5-Dimethylbenzo[d]isoxazole](/img/structure/B11770180.png)
